3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine
Overview
Description
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C14H22ClN3 and a molecular weight of 267.8 g/mol . This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a propylamine chain. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine has several scientific research applications:
Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound is no exception.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity . This modulation can lead to various pharmacological effects, including antidepressant and antipsychotic activities .
Comparison with Similar Compounds
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Used for the treatment of chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
Each of these compounds has unique properties and applications, but they all share the common piperazine core structure, which contributes to their biological activities .
Biological Activity
Overview
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine, with the CAS number 899425-88-8, is a piperazine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural properties and interactions with various biological targets, making it a subject of interest in cancer research and neuropharmacology.
- Molecular Formula : C14H22ClN3
- Molecular Weight : 267.80 g/mol
- IUPAC Name : this compound
- InChI Key : UHOXLIQYMBZNNB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to modulation of various signaling pathways involved in mood regulation, cognition, and neuroprotection.
Interaction with Cancer Cells
Research has identified this compound as a potential mitosis-targeting agent. It has been shown to sensitize cancer cells, particularly colon cancer cells, to apoptotic ligands. A study indicated that derivatives of piperazine compounds can induce mitotic arrest in cancer cells, leading to increased apoptosis rates. For instance, the compound AK301, closely related to this compound, exhibited an effective dose (ED50) of approximately 115 nM in HT29 human colon cancer cells .
Antitumor Properties
The antitumor activity of this compound has been explored through various studies:
Study | Cell Line | ED50 (nM) | Effect |
---|---|---|---|
HT29 (Colon Cancer) | ~115 | Induces mitotic arrest | |
Normal Lung Fibroblasts | Higher than HT29 | Less pronounced growth inhibition |
These findings suggest that while the compound affects both cancerous and normal cells, its impact is significantly more pronounced in cancerous cells.
Case Studies and Research Findings
A significant study highlighted the structure–activity relationship (SAR) of piperazine-based compounds, revealing that modifications on the phenyl and benzoyl rings significantly influence their biological activities . The findings underscore the importance of chemical structure in determining the efficacy of these compounds against different biological targets.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-12-3-4-13(15)11-14(12)18-9-7-17(8-10-18)6-2-5-16/h3-4,11H,2,5-10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXLIQYMBZNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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